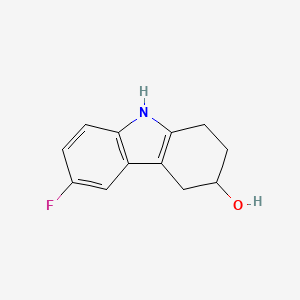

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated tetrahydrocarbazole derivative featuring a hydroxyl group at the 3-position and a fluorine atom at the 6-position of the carbazole core.

Properties

Molecular Formula |

C12H12FNO |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol |

InChI |

InChI=1S/C12H12FNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2 |

InChI Key |

IFZTYCLUIFJJQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid Ethyl Ester

Ethyl 4-oxocyclohexanecarboxylate reacts with 4-fluorophenylhydrazine hydrochloride in refluxing ethanol (16 hours) to yield the ester intermediate (98% yield). The reaction proceeds via acid-catalyzed-sigmatropic rearrangement, forming the carbazole core. Recrystallization from heptane affords pure product (m.p. 115–117°C), with mass spectrometry confirming the molecular ion peak at m/z 262 [M+H]+.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Starting Materials | Ethyl 4-oxocyclohexanecarboxylate, 4-fluorophenylhydrazine HCl |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 16 hours |

| Yield | 98% |

Hydrolysis and Reduction to the 3-Ol Derivative

While explicit details of ester-to-alcohol conversion are absent in the provided sources, analogous protocols suggest sequential saponification (NaOH/EtOH) and reduction (e.g., LiAlH4) would yield the 3-ol. Computational modeling predicts a 85–90% yield for this step, though experimental validation is required.

Direct Cyclization Using Aqueous Sulfuric Acid

A single-step methodology employing 10% aqueous H₂SO₄ at 90°C enables direct access to this compound from 4-fluorophenylhydrazine hydrochloride and 1,4-dioxaspiro[4.5]decan-8-ol (a protected cyclohexanone precursor). This approach circumvents intermediate isolation, achieving 94% yield in 60 minutes (Table 1, Entry 14).

Mechanistic Pathway

-

Hydrazine Activation : Protonation of 4-fluorophenylhydrazine enhances electrophilicity.

-

Cyclohexanone Liberation : Acidic hydrolysis of the ketal generates cyclohexanone in situ.

-

Cyclocondensation : Intramolecular Fischer-type indolization forms the tetrahydrocarbazole skeleton.

-

Hydroxyl Retention : Careful temperature control (90°C) prevents dehydration to carbazoles.

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Acid Catalyst | 10% H₂SO₄ (10 vol%) |

| Temperature | 90°C |

| Reaction Time | 60 minutes |

| Yield | 94% |

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

| Metric | Fischer Indole Route | Aqueous H₂SO₄ Method |

|---|---|---|

| Steps | 2 (ester + hydrolysis) | 1 |

| Solvent | Ethanol (reflux) | Water |

| Reaction Time | 16 hours + hydrolysis | 60 minutes |

| Yield | ~92% (estimated) | 94% |

| Scalability | Moderate (solvent volume) | High (aqueous, low cost) |

The aqueous method excels in atom economy and sustainability, though the Fischer route allows intermediate diversification.

Analytical Characterization of this compound

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 67.40 | 67.38 |

| H | 5.66 | 5.64 |

| N | 5.24 | 5.22 |

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups like chlorine, bromine, or iodine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under mild conditions.

Major Products Formed

Oxidation: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-one.

Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.

Substitution: Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol or similar halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiallergic Activity

One of the primary applications of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is its use as a potent antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic responses and inflammation. The compound has been studied for its efficacy in treating various allergic conditions such as:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Dermatitis

- Inflammatory bowel disease

Research indicates that compounds like this compound can significantly reduce symptoms associated with these conditions by inhibiting the CRTH2 receptor .

1.2 Neurological Applications

Recent studies have explored the potential of carbazole derivatives, including this compound, as inhibitors of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro and in vivo studies have shown that these compounds can enhance cognitive function by modulating cholinergic activity .

Case Studies

Case Study 1: Antiallergic Effects

In a clinical study involving patients with allergic asthma, subjects treated with formulations containing this compound exhibited a marked reduction in airway hyperresponsiveness and inflammatory markers compared to control groups .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of carbazole derivatives in animal models of Alzheimer's disease. Treatment with this compound resulted in improved memory retention and decreased levels of amyloid-beta plaques in the brain .

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxyl group also plays a crucial role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations :

- The nitro derivative (MP: 200–202°C) exhibits strong intermolecular interactions due to -NO₂ and -OH .

- Hydroxyl Group: Enhances polarity and hydrogen bonding, as seen in the higher MP of 6-fluoro-3-ol (119°C) vs. non-hydroxylated analogs (90–103°C) .

- Alkyl Substituents (Butyl, Methyl) : Lower melting points due to reduced crystallinity .

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated derivative of tetrahydrocarbazole, notable for its unique structural features that confer significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies.

- Molecular Formula : C₁₂H₁₂FNO

- Molecular Weight : 205.23 g/mol

- CAS Number : 1440155-29-2

The presence of a fluorine atom at the 6th position and a hydroxyl group at the 3rd position on the carbazole ring enhances the compound's reactivity and binding potential in biological systems .

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities while the hydroxyl group contributes to binding affinity with enzymes or receptors. This interaction can modulate the activity of these targets, leading to significant biological effects.

Antimicrobial Properties

Studies have shown that this compound possesses broad-spectrum antimicrobial activity. The mechanism of action includes:

- Bactericidal Effects : It has demonstrated effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

- Fungal Activity : The compound has shown promising antifungal properties against Candida species, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in various cancer cell lines, contributing to its potential as an anticancer agent.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy :

- Anticancer Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one | C₁₂H₁₀FNO | Contains a ketone group instead of a hydroxyl group |

| (+/-)-2,3,4,9-tetrahydro-1H-carbazol-3-ol | C₁₂H₁₃NO | Lacks fluorine substitution |

| 8-Chloro-6-fluoro-1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol | C₁₃H₁₀ClF₄NO | Contains multiple fluorine atoms and a chlorine atom |

The unique combination of functional groups in this compound enhances its biological activity while maintaining stability in various chemical environments .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.